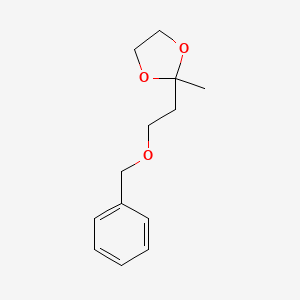
Methyl3-(dibenzylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(dibenzylamino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in nature. This particular compound is characterized by the presence of a dibenzylamino group attached to a propanoic acid methyl ester backbone. It has various applications in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(dibenzylamino)propanoate typically involves the esterification of 3-(Dibenzylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(Dibenzylamino)propanoic acid+MethanolAcid Catalyst3-(Dibenzylamino)propanoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(dibenzylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-(Dibenzylamino)propanoic acid and methanol.
Reduction: 3-(Dibenzylamino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl3-(dibenzylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl3-(dibenzylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The dibenzylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)propanoic acid methyl ester
- 3-(Diethylamino)propanoic acid methyl ester
- 3-(Diphenylamino)propanoic acid methyl ester
Uniqueness
Methyl3-(dibenzylamino)propanoate is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
methyl 3-(dibenzylamino)propanoate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)12-13-19(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Clave InChI |
HFSIXFVOVMSIAM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)


![1-[2-(2-Methoxyethoxy)ethoxy]-4-(prop-2-EN-1-YL)benzene](/img/structure/B8606466.png)






